molecular formula C10H14N4 B1482222 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098061-09-5

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482222
CAS No.: 2098061-09-5
M. Wt: 190.25 g/mol
InChI Key: QGWJKKCLFRYATK-UHFFFAOYSA-N
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Description

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylpyrazole with a suitable nitrile derivative under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-5-(4-nitrobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
  • 8H-pyrazolo[5’,1’:3,4]pyrazino[2,1-b]quinazolin-8-ones
  • Methyl 2-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate

Uniqueness

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is unique due to its specific substitution pattern and the presence of the acetonitrile group, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Biological Activity

2-(2-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their potential biological activities. This article aims to provide an in-depth review of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3C_{11}H_{15}N_3, with a molecular weight of 201.26 g/mol. The compound features a pyrazolo[1,5-a]pyrazine core that is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrazine class exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of pyrazolo[1,5-a]pyrazines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Enzyme Inhibition : Several studies suggest that these compounds may act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
  • Neuroprotective Effects : Some derivatives have demonstrated potential neuroprotective effects in models of neurodegenerative diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Pyrazolo[1,5-a]pyrazines are known to inhibit specific protein kinases involved in cell signaling pathways that regulate growth and survival.
  • Modulation of Apoptotic Pathways : These compounds can influence apoptotic signaling pathways, leading to increased apoptosis in cancer cells.
  • Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties that contribute to their protective effects against oxidative stress.

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers investigated the anticancer potential of a series of pyrazolo[1,5-a]pyrazine derivatives. The study demonstrated that certain derivatives significantly inhibited the proliferation of human cancer cell lines (A431 vulvar epidermal carcinoma) with IC50 values ranging from 0.05 to 0.15 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of pyrazolo[1,5-a]pyrazines in models of Alzheimer's disease. The results indicated that treatment with these compounds reduced neuroinflammation and neuronal apoptosis in vitro and improved cognitive function in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Enzyme InhibitionInhibition of specific protein kinases
NeuroprotectiveReduction in neuroinflammation
AntioxidantProtection against oxidative stress

Properties

IUPAC Name

2-(2-ethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-2-9-7-10-8-13(4-3-11)5-6-14(10)12-9/h7H,2,4-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWJKKCLFRYATK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2CCN(CC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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